molecular formula C17H20O5 B2751248 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid CAS No. 843620-39-3

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

Cat. No. B2751248
M. Wt: 304.342
InChI Key: CQMKXRSRPTYYJJ-UHFFFAOYSA-N
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Description

“2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C16H18O5 . It contains a total of 43 bonds, including 23 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 hydroxyl group, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . This structure is further modified with a butyl group, a methyl group, and a propanoic acid group .

Scientific Research Applications

Multicomponent Synthesis

  • Multicomponent Protocol for Synthesis : An efficient method was developed for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, using a multicomponent reaction approach. This method highlights the importance of efficient synthesis techniques in creating complex compounds related to the one (Komogortsev, Melekhina, & Lichitsky, 2022).

Optical Gating in Nanofluidic Devices

  • Optical Gating with Synthetic Ion Channels : The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid in optical gating demonstrates potential applications in controlled release and sensing technologies. This is achieved through photolabile hydrophobic molecules that facilitate UV-light-triggered permselective transport in nanofluidic devices (Ali et al., 2012).

Chemical Reactions

  • Reaction with S-methylisothiosemicarbazide Hydroiodide : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming various compounds depending on the conditions. This shows the reactivity of such compounds under different conditions, which could be relevant for the compound (Vetyugova, Nashtatik, Safrygin, & Sosnovskikh, 2018).

Synthesis of Derivatives

  • Synthesis of Thiazolidin-4-ones Based on Chromen Derivatives : The synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates the possibilities of creating biologically active compounds from chromen derivatives, which could be applicable to the compound (Čačić et al., 2009).

Oxidation Studies

  • Oxidation of Alcohols to Carbonyl Compounds : Research on the oxidation of alcohols to carbonyl compounds using various catalysts might be relevant for understanding the reactivity and potential transformations of the compound (Iwahama et al., 2000).

Future Directions

Given the lack of available information on this compound, future research could focus on elucidating its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the use of similar compounds in the synthesis of photoactive cellulose derivatives , this compound could potentially have applications in the development of photoactive materials.

properties

IUPAC Name

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-4-5-6-12-9-15(18)22-14-8-10(2)7-13(16(12)14)21-11(3)17(19)20/h7-9,11H,4-6H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMKXRSRPTYYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid

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